molecular formula C14H10F4N2O2 B2721329 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 241146-91-8

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2721329
CAS No.: 241146-91-8
M. Wt: 314.24
InChI Key: RZYQCSCBFAFYMU-UHFFFAOYSA-N
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Description

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated benzoyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-fluoro-4-(trifluoromethyl)benzoyl chloride. This intermediate can be synthesized through the reaction of 2-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions .

The next step involves the acylation of N-methyl-1H-pyrrole-2-carboxamide with 2-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzoyl group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-(trifluoromethyl)benzoyl chloride
  • 4-(trifluoromethyl)benzoic acid
  • N-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is unique due to the combination of its fluorinated benzoyl group and pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(5-10(9)15)14(16,17)18/h2-6,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQCSCBFAFYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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